N-methyl-5-morpholino-2-nitrobenzamide
Description
N-methyl-5-morpholino-2-nitrobenzamide (compound 2b) is a small-molecule benzamide derivative synthesized via nucleophilic aromatic substitution. The compound features a nitro group at position 2, a morpholino substituent at position 5, and an N-methyl amide functional group. Its synthesis involves reacting 5-fluoro-N-methyl-2-nitrobenzamide with morpholine in acetonitrile under basic conditions (K₂CO₃), yielding 71.2% of the product as a yellow solid . Structural characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and ESI-MS confirms the presence of key functional groups:
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-methyl-5-morpholin-4-yl-2-nitrobenzamide |
InChI |
InChI=1S/C12H15N3O4/c1-13-12(16)10-8-9(2-3-11(10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
InChI Key |
LJFPBRJGFQQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(Cyano(morpholino)methyl)-2-fluoro-N-(3,4,5-trifluorophenyl)-benzamide (14)
Key Differences :
- Substituents: Compound 14 () replaces the nitro group in 2b with a cyano-morpholino-methyl group at position 5 and introduces fluorine at position 2. The trifluorophenyl amide moiety further enhances electron-withdrawing effects.
- Synthetic Yield: The synthesis of 14 proceeds with a lower yield (50% for intermediate 13) compared to 2b (71.2%), likely due to the complexity of introducing multiple fluorine atoms and a cyano group .
- Potential Bioactivity: Fluorine substitution may improve lipophilicity and membrane permeability, while the cyano group could influence binding affinity in kinase targets .
2-Methylamino-5-nitrobenzoic Acid ()
Key Differences :
- Backbone: This compound is a benzoic acid derivative with a nitro group at position 5 and a methylamino group at position 2, contrasting with 2b’s benzamide backbone.
- Applications : Used as a precursor for benzodiazepines and metal complexes, highlighting divergent applications compared to 2b ’s hypothesized role in FAK inhibition .
- Electronic Effects : The carboxylic acid group increases polarity, reducing bioavailability compared to 2b ’s amide group.
Methyl 5-Amino-2-morpholinobenzoate ()
Key Differences :
- Functional Groups: Features an amino group at position 5 and a methyl ester instead of 2b’s nitro and N-methyl amide groups.
- However, combustion hazards (e.g., NOx emissions) remain relevant for both .
Data Tables
Table 2. Spectroscopic Data Highlights
| Compound | $^{1}\text{H}$ NMR (Key Signals) | $^{13}\text{C}$ NMR (Key Signals) | ESI-MS ([M+H]⁺) |
|---|---|---|---|
| 2b | δ 8.31 (d, J = 4.7 Hz), δ 2.74 (d, J = 4.6 Hz, N-CH₃) | δ 167.06 (amide C=O), δ 65.74 (morpholine C) | 266.1110 |
| 14 (Intermediate 13 ) | Not provided in evidence | Not provided in evidence | Not reported |
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